Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester is a complex organic compound that belongs to the class of esters. This compound is characterized by the presence of a butanoic acid backbone, a fluorobenzoyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to reflux to drive the reaction to completion. The fluorobenzoyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzoyl chloride reacts with an amine derivative of butanoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield butanoic acid and ethanol.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity to certain proteins, leading to inhibition or activation of biological pathways. The ester group allows for easy hydrolysis, releasing the active components in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, ethyl ester: Lacks the fluorobenzoyl group, resulting in different chemical properties and applications.
Butanoic acid, 2-amino-3-oxo-, ethyl ester: Similar structure but without the fluorine atom, leading to different reactivity and biological activity.
Uniqueness
The presence of the fluorobenzoyl group in butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
61151-94-8 |
---|---|
Molecular Formula |
C13H14FNO4 |
Molecular Weight |
267.25 g/mol |
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]-3-oxobutanoate |
InChI |
InChI=1S/C13H14FNO4/c1-3-19-13(18)11(8(2)16)15-12(17)9-4-6-10(14)7-5-9/h4-7,11H,3H2,1-2H3,(H,15,17) |
InChI Key |
XMDKAIGXRFKUNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)NC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.